REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.[CH2:9](O)[CH2:10][OH:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C1C=CC=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:3.4|
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Name
|
|
Quantity
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8.7 mL
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Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to remove water
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Type
|
CUSTOM
|
Details
|
azeotropically from the reaction
|
Type
|
TEMPERATURE
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Details
|
After ˜15 h the mixture was cooled
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Duration
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15 h
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Type
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WASH
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Details
|
the aqueous layer was washed with dichloromethane until no more product
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (Na2SO4) and solvent
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Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |